molecular formula C9H9F3N2O2S B2539298 5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol CAS No. 478067-87-7

5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol

Cat. No.: B2539298
CAS No.: 478067-87-7
M. Wt: 266.24
InChI Key: USJABYSKWMEVCK-UHFFFAOYSA-N
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Description

5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol (CAS: 478067-87-7) is a pyrimidine derivative characterized by a methoxy group at position 5 and a sulfanyl-linked 3,4,4-trifluoro-3-butenyl substituent at position 2 of the pyrimidinol ring . Its structure combines a heterocyclic core with fluorine-rich and sulfur-containing side chains, which may influence its physicochemical properties, such as lipophilicity and electronic effects.

Properties

IUPAC Name

5-methoxy-2-(3,4,4-trifluorobut-3-enylsulfanyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2S/c1-16-6-4-13-9(14-8(6)15)17-3-2-5(10)7(11)12/h4H,2-3H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJABYSKWMEVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(NC1=O)SCCC(=C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and bioavailability . The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine Derivatives with Sulfanyl Substituents

Several pyrimidine-based compounds share structural similarities with the target molecule, particularly in the sulfanyl-linked side chain:

  • N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., compound 8q): These derivatives exhibit α-glucosidase inhibition (IC₅₀ = 49.71 µM), comparable to the standard acarbose (38.25 µM) . The sulfanyl group enhances binding to enzyme active sites, though the indole-oxadiazole core differs from the pyrimidinol scaffold of the target compound.
  • 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids: These feature a sulfanyl group in a butanoic acid framework, with crystallographic data confirming structural stability . While their core differs, the sulfanyl linkage may similarly influence solubility and reactivity.

Methoxy-Substituted Pyrimidines

Methoxy groups at position 5 are common in pyrimidine derivatives:

  • 2-Chloro-4-[[4-(Pyridin-2-ylmethoxy)phenyl]amino]pyrimidine-5-carbonitrile: Synthesized via coupling reactions, this compound demonstrates the role of methoxy groups in modulating electronic properties and solubility .
  • 2-(t-Butyldiphenylsilyloxy)ethyl 4-(3,4-Difluorophenyl)-6-(methoxymethyl)-2-oxotetrahydropyrimidine-5-carboxylate : The methoxymethyl group enhances steric bulk, affecting binding interactions in enzyme inhibition assays .

Key Insight: The methoxy group in the target compound may stabilize the pyrimidinol ring through electron-donating effects, contrasting with chloro or carboxylate substituents in analogs .

Fluorinated Side Chains

Fluorinated substituents are critical for bioactivity and metabolic stability:

  • 4-(3,4-Difluorophenyl) Derivatives : Fluorine atoms in aryl groups enhance binding affinity to hydrophobic enzyme pockets, as seen in .

Comparison : The trifluoro-butenyl group in the target compound offers a balance between lipophilicity and steric effects, unlike bulkier silyl-protected chains (e.g., t-butyldiphenylsilyloxy in ) .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Notable Activity/Property Reference
5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol Pyrimidinol 5-Methoxy, 2-(trifluoro-butenylsulfanyl) High lipophilicity (predicted)
N-Substituted 2-{[5-(Indolylmethyl)oxadiazol]sulfanyl}acetamide (8q) Oxadiazole Indole-methyl, sulfanyl-acetamide α-Glucosidase IC₅₀ = 49.71 µM
2-(Carboxymethyl)sulfanyl-4-oxo-4-phenylbutanoic acid Butanoic acid Sulfanyl-carboxymethyl, 4-phenyl Crystallographically characterized
2-Chloro-4-[[4-(Pyridinylmethoxy)phenyl]amino]pyrimidine-5-carbonitrile Pyrimidine Chloro, pyridinylmethoxy Synthesized via acid catalysis

Table 2: Predicted Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol 327.3 3.5 0.12
Compound 8q 452.5 2.8 0.35
2-(Carboxymethyl)sulfanyl-4-oxo-4-phenylbutanoic acid 296.3 1.2 1.80

Biological Activity

5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol is a synthetic organic compound notable for its unique chemical structure and potential biological activities. This compound is characterized by a methoxy group, a trifluorobutenyl sulfanyl group, and a pyrimidinol core, which contribute to its diverse applications in medicinal chemistry and pharmacology.

  • Chemical Formula : C₉H₉F₃N₂O₂S
  • CAS Number : 1263285-93-3
  • Molecular Weight : 248.24 g/mol
  • Density : 1.44 g/cm³ (predicted)
  • pKa : 6.78 (predicted)

Synthesis Methods

The synthesis of 5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol typically involves multi-step organic reactions. A common method includes the Suzuki–Miyaura coupling reaction, which is essential for forming carbon–carbon bonds in the compound's synthesis.

Biological Activity Overview

Research indicates that 5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Properties : The compound has been explored for its potential antiproliferative effects against various cancer cell lines. Its mechanism of action may involve the inhibition of specific cellular pathways crucial for cancer cell survival and proliferation.

Antiproliferative Activity

A study investigated the antiproliferative effects of several pyrimidine derivatives, including 5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol. The results indicated that this compound demonstrated significant activity against cancer cell lines:

CompoundCell LineIC₅₀ (µM)
5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinolMCF-78.7
Other DerivativesHCT1163.7
Other DerivativesHEK 2935.3

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential in cancer therapy .

The mechanism by which 5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol exerts its biological effects may involve:

  • Interaction with Enzymatic Pathways : The trifluoromethyl group enhances the compound's stability and bioavailability, potentially allowing it to interact effectively with target enzymes involved in cell proliferation.

Comparative Analysis with Similar Compounds

In comparison to other similar compounds such as methoxy-substituted benzimidazoles and indole derivatives, 5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol stands out due to its unique trifluorobutenyl sulfanyl group which imparts distinct chemical properties that may enhance its biological activity.

Compound ClassNotable Activities
BenzimidazolesAntiproliferative and antibacterial
Indole DerivativesAntiviral and anti-inflammatory

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol, and how can they be addressed methodologically?

  • Answer: The trifluoro-butenyl sulfanyl group introduces steric and electronic complexities. Synthetic routes often require sequential protection/deprotection of reactive sites (e.g., hydroxyl groups) and controlled thiolation. For example, tert-butyldimethylsilyl (TBS) protection of the pyrimidinol hydroxyl group can prevent undesired side reactions during sulfanyl group coupling . Purification via flash chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate intermediates.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Answer:

  • NMR: 1^1H and 13^13C NMR can resolve the methoxy group (δ ~3.8 ppm) and sulfanyl-linked trifluoro-butenyl protons (δ 5.5–6.5 ppm). 19^19F NMR is essential to confirm the trifluoro substituents (δ -60 to -80 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula, particularly distinguishing isotopic patterns of fluorine and sulfur .

Q. How can researchers mitigate instability of the sulfanyl group during storage?

  • Answer: Store the compound under inert atmosphere (argon/nitrogen) at -20°C in amber vials. Addition of radical scavengers (e.g., BHT) or chelating agents (EDTA) can reduce oxidative degradation of the sulfanyl moiety .

Advanced Research Questions

Q. What strategies optimize regioselectivity in introducing the trifluoro-butenyl sulfanyl group to the pyrimidine ring?

  • Answer: Use of bulky bases (e.g., LDA) in anhydrous THF at -78°C ensures deprotonation at the 2-position of the pyrimidinol. Subsequent reaction with 3,4,4-trifluoro-3-butenylsulfenyl chloride under strict temperature control (-20°C) minimizes competing nucleophilic attacks . Kinetic vs. thermodynamic product ratios should be monitored via HPLC .

Q. How can X-ray crystallography resolve ambiguities in stereochemical assignments for this compound?

  • Answer: Single-crystal X-ray diffraction provides unambiguous confirmation of the sulfanyl group’s spatial orientation and the trifluoro-butenyl geometry. Crystallization in dichloromethane/hexane mixtures at 4°C often yields suitable crystals. Compare experimental bond angles/ distances with DFT-optimized structures to validate assignments .

Q. What computational methods predict the compound’s potential bioactivity against enzymatic targets?

  • Answer: Molecular docking (AutoDock Vina) against conserved active sites (e.g., kinases or oxidoreductases) can identify binding poses. MD simulations (GROMACS) assess stability of the sulfanyl-pyrimidinol interaction with catalytic residues. Free energy calculations (MM-PBSA) quantify binding affinity, prioritizing in vitro testing .

Q. How to analyze contradictory data in solubility measurements across different solvent systems?

  • Answer: Use a tiered approach:

  • Experimental: Measure solubility in DMSO, methanol, and aqueous buffers (pH 1–10) via UV-Vis spectroscopy.
  • Theoretical: Apply Hansen solubility parameters (HSPs) and COSMO-RS simulations to model solvent-solute interactions. Discrepancies often arise from protonation state changes or aggregation .

Methodological Tables

Table 1: Key Synthetic Intermediates and Characterization Data

IntermediateProtection Group1^1H NMR (δ, ppm)HRMS (m/z)
Pyrimidinol-TBStert-Butyldimethylsilyl0.98 (s, 9H), 3.82 (s, 3H)[M+H]+^+: 385.1245
Trifluoro-butenylsulfenyl chloride6.12 (d, J=15 Hz, 1H), 5.88 (m, 1H)[M-Cl]+^+: 182.9563

Table 2: Computational vs. Experimental Bond Lengths (Å)

Bond TypeX-ray DataDFT Calculation
C-S (sulfanyl)1.821.79
C-F (trifluoro)1.33–1.351.34–1.36

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